molecular formula C28H29N3O2 B11420344 1-(2-ethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11420344
M. Wt: 439.5 g/mol
InChI Key: FVPSYZYUGNWPDO-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a benzodiazole moiety, and phenyl groups with ethyl and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the phenyl groups. Common reagents used in these reactions include ethylbenzene, methylphenol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, halogens

Major Products Formed

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-METHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • 1-(2-ETHYLPHENYL)-4-{1-[2-(2-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE

Uniqueness

1-(2-ETHYLPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-3-21-11-5-7-13-24(21)31-19-22(18-27(31)32)28-29-23-12-6-8-14-25(23)30(28)16-17-33-26-15-9-4-10-20(26)2/h4-15,22H,3,16-19H2,1-2H3

InChI Key

FVPSYZYUGNWPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C

Origin of Product

United States

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